molecular formula C24H26I2N2 B12883639 2,2'-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide

2,2'-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide

Cat. No.: B12883639
M. Wt: 596.3 g/mol
InChI Key: SKBWCVHLMBMJOF-UHFFFAOYSA-L
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Description

2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is a dicationic ionic liquid with the molecular formula C24H26I2N2. This compound is known for its unique structure, which consists of two isoquinoline units connected by a hexane chain and iodide ions. It has a molecular weight of 596.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide typically involves the reaction of isoquinoline with 1,6-dibromohexane in the presence of a base, followed by the addition of potassium iodide to replace the bromide ions with iodide ions . The reaction conditions usually include:

    Temperature: Room temperature to 80°C

    Solvent: Acetonitrile or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium chloride or sodium bromide in aqueous solution

Major Products Formed

    Oxidation: Isoquinoline derivatives with oxidized functional groups

    Reduction: Reduced isoquinoline derivatives

    Substitution: Isoquinoline derivatives with different halide ions

Mechanism of Action

The mechanism of action of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cell membranes in microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is unique due to its isoquinoline units, which provide distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H26I2N2

Molecular Weight

596.3 g/mol

IUPAC Name

2-(6-isoquinolin-2-ium-2-ylhexyl)isoquinolin-2-ium;diiodide

InChI

InChI=1S/C24H26N2.2HI/c1(7-15-25-17-13-21-9-3-5-11-23(21)19-25)2-8-16-26-18-14-22-10-4-6-12-24(22)20-26;;/h3-6,9-14,17-20H,1-2,7-8,15-16H2;2*1H/q+2;;/p-2

InChI Key

SKBWCVHLMBMJOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-]

Origin of Product

United States

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